1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one
Overview
Description
The compound “1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidin-2-one ring attached to a phenyl ring through an aminoethyl group . The InChI code for this compound is 1S/C11H14N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrolidine derivatives have been reported to show activity against certain enzymes. For instance, some pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 190.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 46.3 Ų .Scientific Research Applications
Crystal Structure Analysis
Research on pyrrolidine derivatives, such as the study of crystal structures, offers insights into the physicochemical properties of these compounds. For example, the crystal structure analysis of spiro compounds with a pyrrolidine core reveals their conformational properties, which are crucial for understanding their chemical reactivity and potential applications in materials science or molecular engineering (Thinagar et al., 2000).
Spectroscopic Characterization and Quantum Mechanical Properties
Pyrrolidin-2-one derivatives have been extensively studied for their spectroscopic characteristics and quantum mechanical properties. These studies provide valuable information on the electronic structure, vibrational modes, and potential activity spectra of these compounds. For instance, a detailed molecular study on 1-(2-aminophenyl) pyrrolidine used X-ray diffraction and various spectroscopic methods, offering insights into their stability and reactive behavior, which could be pivotal in designing new materials or drugs (Srikanth et al., 2020).
Synthetic Methodologies and Chemical Reactivity
The synthesis and functionalization of pyrrolidin-2-one derivatives are of significant interest due to their potential applications in pharmaceuticals and organic synthesis. For example, research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in preparing pharmacologically active compounds, showcases advanced synthetic routes and stereoselective processes (Fleck et al., 2003).
Bioactivity and Potential Therapeutic Applications
While the requirement excludes drug use and dosage information, it's worth noting that research into pyrrolidin-2-one derivatives often explores their bioactivity. This includes studies on their antibacterial, antifungal, and anticancer properties, indicating the potential of these compounds in therapeutic applications. For example, a study on spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reaction demonstrated significant in vitro bioactivity, suggesting their use in developing new therapeutic agents (Haddad et al., 2015).
Future Directions
The future directions in the research of pyrrolidine derivatives, including “1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one”, could involve exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, leading to different biological profiles .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biological pathways . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Given that pyrrolidine derivatives have been used in the treatment of various human diseases , it is likely that this compound could have significant biological effects. The exact effects would depend on the compound’s specific targets and mode of action.
Properties
IUPAC Name |
1-[3-(1-aminoethyl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12(14)15/h2,4-5,8-9H,3,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDOEZIQADMSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-26-4 | |
Record name | 1-[3-(1-aminoethyl)phenyl]pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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